molecular formula CH4O13P4S B8254824 Eaton reagent

Eaton reagent

Cat. No.: B8254824
M. Wt: 380.00 g/mol
InChI Key: XHQZXHMRBXBPEL-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Eaton reagent primarily undergoes acylation reactions, where it acts as a condensing agent. It is also used in cyclization reactions to form heterocyclic compounds .

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Eaton reagent is unique due to its combination of phosphorus pentoxide and methanesulfonic acid, providing both dehydrating and acidic properties. This dual functionality makes it more efficient and easier to handle compared to polyphosphoric acid .

Properties

IUPAC Name

2,4,6,8,9,10-hexaoxa-1λ5,3λ5,5λ5,7λ5-tetraphosphatricyclo[3.3.1.13,7]decane 1,3,5,7-tetraoxide;methanesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4O3S.O10P4/c1-5(2,3)4;1-11-5-12(2)8-13(3,6-11)10-14(4,7-11)9-12/h1H3,(H,2,3,4);
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQZXHMRBXBPEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4O13P4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Eaton's reagent was prepared by adding P2O5 (200 g) in approximately 50 g portions to methanesulfonic acid (2000 mL) at 95° C. under argon with vigorous mechanical stirring. The addition of P2O5 in portions prevented it from forming a hard mass at the bottom of the flask. A clear, very pale brown solution was obtained. Eaton et al. J. Org. Chem., 38, 4071-4073 (1973).
Name
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Eaton's reagent was prepared by stirring P2O5 (1.0 g) in methane sulfonic acid (10 mL) at rt for 12 h. ISA (2 g) was added to the Eatons reagent and heated at 120° C. for 2 h. The reaction mixture was cooled to rt, quenched with ice and extracted with ethyl acetate. Combined organic layer was washed with 10% NaHCO3 solution (2×100 mL), water (1×100 mL), brine (1×100 mL), dried over anhydrous Na2SO4 and concentrated. The crude product was purified by flash column chromatography using silica gel column using hexane:ethyl acetate as eluent to yield 15B (1.5 g, 75% yield). 1H NMR (CDCl3, 400 MHz) δ 8.05 (d, 1H), 7.5 (m, 1H), 7.3 (m, 1H), 7.2 (m, 1H), 3.67 (m, 1H), 3.3 (m, 1H), 3.14 (m, 1H), 1.3 (d, 3H). LCMS-(M+1)+ 162.
Name
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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